(R)-3,3-Difluoropiperidin-4-ol
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Overview
Description
®-3,3-Difluoropiperidin-4-ol is a fluorinated piperidine derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of fluorine atoms in the molecule can significantly alter its chemical behavior, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3-Difluoropiperidin-4-ol typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a suitable piperidine precursor is treated with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
Industrial production of ®-3,3-Difluoropiperidin-4-ol may involve more scalable and cost-effective methods. This could include continuous flow chemistry techniques where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
®-3,3-Difluoropiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a difluoropiperidine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoroketones, while reduction can produce difluoropiperidines.
Scientific Research Applications
®-3,3-Difluoropiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-3,3-Difluoropiperidin-4-ol involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to increased potency and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropiperidine: Lacks the hydroxyl group, making it less polar.
4-Hydroxypiperidine: Lacks the fluorine atoms, resulting in different chemical properties.
3-Fluoropiperidine: Contains only one fluorine atom, leading to different reactivity.
Uniqueness
®-3,3-Difluoropiperidin-4-ol is unique due to the presence of both fluorine atoms and a hydroxyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H9F2NO |
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Molecular Weight |
137.13 g/mol |
IUPAC Name |
(4R)-3,3-difluoropiperidin-4-ol |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)3-8-2-1-4(5)9/h4,8-9H,1-3H2/t4-/m1/s1 |
InChI Key |
JUQGDOXIAAIQGK-SCSAIBSYSA-N |
Isomeric SMILES |
C1CNCC([C@@H]1O)(F)F |
Canonical SMILES |
C1CNCC(C1O)(F)F |
Origin of Product |
United States |
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